molecular formula C8H14O3 B099158 2,5-Dihydro-2,5-dimethoxy-2,5-dimethylfuran CAS No. 18091-25-3

2,5-Dihydro-2,5-dimethoxy-2,5-dimethylfuran

Cat. No. B099158
CAS RN: 18091-25-3
M. Wt: 158.19 g/mol
InChI Key: MYPFDGJQUXKSFK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2,5-Dihydro-2,5-dimethoxy-2,5-dimethylfuran (DODMF) is a compound that has gained attention in the scientific community due to its potential applications in various fields, including pharmaceuticals, agrochemicals, and materials science. DODMF is a furan derivative that is synthesized through a multistep process, which involves the use of various reagents and catalysts. In

Mechanism of Action

The mechanism of action of 2,5-Dihydro-2,5-dimethoxy-2,5-dimethylfuran is not fully understood, but it is believed to involve the inhibition of various enzymes and processes within cells. In studies on its antitumor activity, 2,5-Dihydro-2,5-dimethoxy-2,5-dimethylfuran has been found to inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. In studies on its insecticidal activity, 2,5-Dihydro-2,5-dimethoxy-2,5-dimethylfuran has been found to inhibit the activity of acetylcholinesterase, an enzyme that is essential for the proper functioning of the nervous system in insects.
Biochemical and Physiological Effects
2,5-Dihydro-2,5-dimethoxy-2,5-dimethylfuran has been found to have various biochemical and physiological effects, depending on its application. In studies on its antitumor activity, 2,5-Dihydro-2,5-dimethoxy-2,5-dimethylfuran has been found to induce apoptosis and inhibit angiogenesis in cancer cells. In studies on its insecticidal activity, 2,5-Dihydro-2,5-dimethoxy-2,5-dimethylfuran has been found to inhibit the activity of acetylcholinesterase, leading to paralysis and death in insects.

Advantages and Limitations for Lab Experiments

The advantages of using 2,5-Dihydro-2,5-dimethoxy-2,5-dimethylfuran in lab experiments include its relatively simple synthesis method and its potential applications in various fields. However, the limitations of using 2,5-Dihydro-2,5-dimethoxy-2,5-dimethylfuran in lab experiments include its limited solubility in water and its potential toxicity to humans and animals.

Future Directions

There are several future directions for the study of 2,5-Dihydro-2,5-dimethoxy-2,5-dimethylfuran. One direction is the further exploration of its potential applications in pharmaceuticals, agrochemicals, and materials science. Another direction is the development of more efficient and environmentally friendly synthesis methods for 2,5-Dihydro-2,5-dimethoxy-2,5-dimethylfuran. Additionally, the study of the mechanism of action of 2,5-Dihydro-2,5-dimethoxy-2,5-dimethylfuran could lead to the development of more targeted and effective drugs for the treatment of cancer and other diseases.

Synthesis Methods

The synthesis of 2,5-Dihydro-2,5-dimethoxy-2,5-dimethylfuran involves a multistep process that starts with the reaction of 2,5-dimethoxytoluene with potassium tert-butoxide to form 2,5-dimethoxy-4-methylphenol. This compound is then reacted with ethyl vinyl ether in the presence of a palladium catalyst to form 2,5-dimethoxy-4-methylphenol vinyl ether. The final step involves the reaction of this compound with a palladium catalyst and hydrogen gas to form 2,5-Dihydro-2,5-dimethoxy-2,5-dimethylfuran.

Scientific Research Applications

2,5-Dihydro-2,5-dimethoxy-2,5-dimethylfuran has been studied for its potential applications in various fields, including pharmaceuticals, agrochemicals, and materials science. In pharmaceuticals, 2,5-Dihydro-2,5-dimethoxy-2,5-dimethylfuran has been found to have antitumor activity and has been studied as a potential anticancer agent. In agrochemicals, 2,5-Dihydro-2,5-dimethoxy-2,5-dimethylfuran has been found to have insecticidal activity and has been studied as a potential insecticide. In materials science, 2,5-Dihydro-2,5-dimethoxy-2,5-dimethylfuran has been studied for its potential use as a building block for the synthesis of novel materials.

properties

CAS RN

18091-25-3

Product Name

2,5-Dihydro-2,5-dimethoxy-2,5-dimethylfuran

Molecular Formula

C8H14O3

Molecular Weight

158.19 g/mol

IUPAC Name

2,5-dimethoxy-2,5-dimethylfuran

InChI

InChI=1S/C8H14O3/c1-7(9-3)5-6-8(2,10-4)11-7/h5-6H,1-4H3

InChI Key

MYPFDGJQUXKSFK-UHFFFAOYSA-N

SMILES

CC1(C=CC(O1)(C)OC)OC

Canonical SMILES

CC1(C=CC(O1)(C)OC)OC

Other CAS RN

18091-25-3

Origin of Product

United States

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